molecular formula C12H15NO4S B2665164 Methyl 3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate CAS No. 900015-34-1

Methyl 3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate

Cat. No. B2665164
CAS RN: 900015-34-1
M. Wt: 269.32
InChI Key: CJSAGXXCWIJTDO-UHFFFAOYSA-N
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Description

“Methyl 3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate” is a chemical compound with the molecular formula C12H15NO4S . It is listed in various chemical databases, indicating its relevance in chemical research and industries .


Physical And Chemical Properties Analysis

“Methyl 3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate” has a molecular weight of 269.32 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 3-(1,1-dioxo-1λ^6,4-thiazinan-4-yl)benzenecarboxylate serves as a precursor in the synthesis of novel chemical structures. For instance, its derivatives have been utilized in the synthesis of a new triazafulvalene system, showcasing its utility in the development of new organic compounds with unique electronic and structural properties (Uršič et al., 2010). Such compounds have implications for the development of materials with specific electronic characteristics, potentially useful in electronics and photonics.

Material Science and Polymer Applications

In polymer science, derivatives of Methyl 3-(1,1-dioxo-1λ^6,4-thiazinan-4-yl)benzenecarboxylate have been explored as plasticizing agents for polylactide, demonstrating its utility in enhancing material properties (Bechtold et al., 2001). The ability to modify the physical characteristics of biodegradable polymers like polylactide opens new avenues for the development of more sustainable materials with broad applications in packaging, biomedical devices, and environmentally friendly products.

Coordination Polymers and Luminescent Properties

Furthermore, the compound has been involved in the synthesis of coordination polymers with unique structural features and properties. Studies have shown the ability to create two-fold interpenetrating three-dimensional frameworks with potential applications in catalysis, gas storage, and separation processes (He et al., 2020). The luminescent and magnetic properties of such materials are of particular interest for sensing, information storage, and magnetic applications, highlighting the versatility of Methyl 3-(1,1-dioxo-1λ^6,4-thiazinan-4-yl)benzenecarboxylate derivatives in material science.

Drug Discovery and Biological Applications

In the realm of drug discovery, derivatives of Methyl 3-(1,1-dioxo-1λ^6,4-thiazinan-4-yl)benzenecarboxylate have shown promise as intermediates in the synthesis of bioactive molecules. The compound's derivatives have been used to develop inhibitors with potential therapeutic applications, demonstrating the compound’s utility in the synthesis of pharmacologically relevant entities (Ellis et al., 2008).

properties

IUPAC Name

methyl 3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-17-12(14)10-3-2-4-11(9-10)13-5-7-18(15,16)8-6-13/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSAGXXCWIJTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2CCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate

Synthesis routes and methods

Procedure details

3-(1,1-dioxidothiomorpholino)benzoic acid (100 mg, 0.392 mmol) was refluxed in the presence of con. Sulfuric acid (2.53 mg, 0.020 mmol) in methanol (5 mL) at 70° C. for overnight. Reaction was monitored by TLC. After completion of the reaction, the solvent was removed by vacuum and then compound was purified by flash chromatography afforded the methyl 3-(1,1-dioxidothiomorpholino)benzoate (99 mg, 0.353 mmol, 90% yield). 1H NMR (CDCl3, 400 MHz): δ 7.58 (m, 2H), 7.36 (t, 1H, J=8.0 Hz), 7.09 (m, 1H), 3.91 (s, 3H), 3.89 (m, 4H), 3.11 (m, 4H). Mass [M+H]+: 270.1
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2.53 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two

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